molecular formula C18H17ClN4O2 B2900746 3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 392236-22-5

3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2900746
CAS No.: 392236-22-5
M. Wt: 356.81
InChI Key: GBOOMRLVNXMOQM-SRZZPIQSSA-N
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Description

This compound is a pyridopyrimidinone derivative characterized by a central 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. Key structural features include:

  • E-configuration of the imino group at position 3, ensuring stereochemical stability .
  • A 4-chlorophenyl substituent on the imino group, which enhances hydrophobic interactions and electronic effects .
  • A 9-methyl group on the pyridopyrimidinone core, which increases steric bulk and may influence conformational stability .

Its molecular formula is C₁₈H₁₈ClN₄O₂ (exact mass: 364.11 g/mol), distinguishing it from analogs with varying substituents .

Properties

IUPAC Name

3-[(4-chlorophenyl)iminomethyl]-2-(2-hydroxyethylamino)-9-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-12-3-2-9-23-17(12)22-16(20-8-10-24)15(18(23)25)11-21-14-6-4-13(19)5-7-14/h2-7,9,11,20,24H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOOMRLVNXMOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 4-chloroaniline with a suitable aldehyde under acidic or basic conditions to form the imine intermediate. This intermediate is then reacted with 2-amino-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name (Substituents) Position 2 Substituent Position 3 Substituent Molecular Formula Key Features/Implications Reference ID
Target Compound 2-[(2-hydroxyethyl)amino] (E)-[(4-chlorophenyl)imino]methyl C₁₈H₁₈ClN₄O₂ Enhanced solubility due to hydroxyethyl group; 4-Cl phenyl improves lipophilicity.
3-[(E)-[(4-Chlorophenyl)imino]methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 2-(methylamino) (E)-[(4-chlorophenyl)imino]methyl C₁₇H₁₅ClN₄O Reduced solubility (methylamino vs. hydroxyethyl); similar lipophilicity due to 4-Cl phenyl.
2-[(4-Chlorophenyl)amino]-3-[(E)-(furan-2-ylmethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-[(4-chlorophenyl)amino] (E)-[(furan-2-ylmethyl)imino]methyl C₂₁H₁₈ClN₅O₂ Furan group introduces aromatic π-stacking potential; 4-Cl phenyl enhances target affinity.
3-[(Z)-Thiazolidinone-ylidene]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-[(2-hydroxyethyl)amino] (Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-thiazolidinylidene]methyl C₂₃H₂₄N₄O₂S₂ Thiazolidinone moiety adds sulfur-based electronic effects; Z-configuration may alter binding geometry.
2-[(4-Methylbenzyl)amino]-3-[(E)-(4-methylbenzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-[(4-methylbenzyl)amino] (E)-[(4-methylbenzyl)imino]methyl C₂₄H₂₄N₄O Bulky 4-methylbenzyl groups increase steric hindrance; reduced solubility compared to hydroxyethyl analogs.
2-[(Furan-2-ylmethyl)amino]-3-[(E)-(2-hydroxyethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-[(furan-2-ylmethyl)amino] (E)-[(2-hydroxyethyl)imino]methyl C₁₉H₂₁N₅O₃ Dual functionalization (furan + hydroxyethyl) balances lipophilicity and solubility; potential for multi-target interactions.

Key Trends in Substituent Effects

Solubility : Hydrophilic groups (e.g., 2-hydroxyethyl) at position 2 improve aqueous solubility, whereas alkyl or aryl groups (e.g., methyl, 4-methylbenzyl) reduce it .

Lipophilicity: Chlorophenyl or thiazolidinone substituents enhance membrane permeability but may increase metabolic instability .

Stereochemical Impact : E-configuration at position 3 is conserved across analogs, suggesting critical geometric alignment for target binding .

Research Implications

  • Optimization : Hybridizing features (e.g., combining hydroxyethyl and furan groups as in ) could balance solubility and target affinity.
  • Structural Analysis : X-ray crystallography (using programs like SHELXL ) is critical for resolving stereochemical ambiguities in analogs with Z/E isomerism .

Biological Activity

The compound 3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of pyrido[1,2-a]pyrimidine, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H18ClN5O
  • Molecular Weight : 345.80 g/mol

The compound features a pyrido-pyrimidine core with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibit a range of biological activities, including:

  • Antibacterial Activity : Studies have demonstrated that derivatives with similar structures possess moderate to strong antibacterial properties against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties : Compounds in this class have shown cytotoxic effects against several cancer cell lines, indicating potential as anticancer agents .
  • Enzyme Inhibition : Some derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease, which are relevant in treating Alzheimer's disease and other conditions .

The biological activity of 3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one may involve several mechanisms:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in metabolic processes or pathogen survival.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA or inhibit DNA topoisomerase, leading to cytotoxic effects in cancer cells .
  • Binding Affinity : The presence of functional groups such as hydroxyl and amino enhances binding affinity to target proteins or enzymes, improving pharmacological efficacy .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antibacterial Screening : A study on a series of pyrido[1,2-a]pyrimidine derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds were tested using the disk diffusion method, revealing zones of inhibition that indicated their effectiveness .
  • Cytotoxicity Assays : In vitro tests on human cancer cell lines demonstrated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced potency .
  • Enzyme Inhibition Studies : Research focused on urease inhibitors highlighted the potential for these compounds to serve as therapeutic agents for conditions like kidney stones and peptic ulcers. The IC50 values were reported in micromolar concentrations, indicating strong inhibition compared to controls .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialSalmonella typhi15.0
Anticancer (Cytotoxicity)Human colon cancer cells5.0
Urease InhibitionUrease enzyme10.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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